Home > Products > Screening Compounds P95282 > Fmoc-PEG4-Val-Ala-PAB
Fmoc-PEG4-Val-Ala-PAB -

Fmoc-PEG4-Val-Ala-PAB

Catalog Number: EVT-13853169
CAS Number:
Molecular Formula: C41H54N4O10
Molecular Weight: 762.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fmoc-PEG4-Val-Ala-PAB is a specialized compound utilized primarily in the field of peptide synthesis and drug delivery systems. It is classified as a cleavable linker for antibody-drug conjugates (ADCs), featuring a Fluorenylmethyloxycarbonyl (Fmoc) protected amine, a polyethylene glycol (PEG) spacer, and a Valine-Alanine peptide sequence. This compound is particularly notable for its ability to be selectively cleaved by Cathepsin B, an enzyme often overexpressed in certain cancers, allowing for targeted release of therapeutic agents in tumor environments .

Synthesis Analysis

Methods

The synthesis of Fmoc-PEG4-Val-Ala-PAB typically employs solid-phase peptide synthesis (SPPS), which is favored for its efficiency and ability to produce high-purity peptides. The Fmoc group serves as a temporary protecting group for the amino terminus of the peptide chain, allowing for stepwise assembly of the peptide while attached to an insoluble resin. The deprotection of the Fmoc group is achieved using secondary amines such as piperidine, facilitating the addition of subsequent amino acids .

Technical Details

  1. Solid-Phase Peptide Synthesis: The process involves:
    • Attachment of the first amino acid to a resin.
    • Sequential coupling of protected amino acids.
    • Washing steps to remove by-products.
    • Final cleavage from the resin using trifluoroacetic acid (TFA) to yield crude peptides.
  2. Purification: Post-synthesis, the crude product is typically purified using reverse-phase high-performance liquid chromatography (HPLC), achieving purities greater than 95% .
Molecular Structure Analysis

Structure

Fmoc-PEG4-Val-Ala-PAB has a complex structure characterized by:

  • Fmoc Group: A bulky protecting group that stabilizes the amine during synthesis.
  • PEG Spacer: A hydrophilic polymer that enhances solubility and biocompatibility.
  • Val-Ala Sequence: A dipeptide that serves as a cleavable site, specifically recognized by Cathepsin B.

Data

The molecular formula and weight are crucial for understanding its reactivity and application in drug delivery systems. Specific structural data can be derived from analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

Fmoc-PEG4-Val-Ala-PAB participates in various chemical reactions, primarily involving:

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions, releasing an amine functionality suitable for further coupling.
  • Cleavage Reactions: The Val-Ala segment can be cleaved by Cathepsin B, facilitating the release of attached drugs in targeted therapies .

Technical Details

The efficiency of these reactions is critical for ensuring that the drug conjugate remains intact until it reaches the target site. Factors such as pH, temperature, and enzyme concentration can influence reaction kinetics.

Mechanism of Action

Process

The mechanism of action involves:

  1. Targeting: The compound is designed to selectively bind to cancer cells expressing Cathepsin B.
  2. Cleavage: Upon internalization into the cell, Cathepsin B cleaves the Val-Ala bond, releasing the therapeutic agent.
  3. Therapeutic Effect: This targeted release enhances the efficacy of chemotherapy while minimizing systemic toxicity.

Data

Studies have shown that ADCs utilizing Fmoc-PEG4-Val-Ala-PAB demonstrate improved therapeutic indices compared to traditional chemotherapy methods .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in polar solvents due to PEG content.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to strong bases during deprotection.
  • Reactivity: Reacts readily with nucleophiles due to the presence of free amine post-deprotection.

Relevant data regarding melting point, boiling point, and specific reactivity can often be obtained through empirical studies or manufacturer specifications .

Applications

Fmoc-PEG4-Val-Ala-PAB finds extensive applications in:

  • Peptide Synthesis: Used as a building block in constructing complex peptides for research and therapeutic purposes.
  • Drug Delivery Systems: Serves as a linker in ADCs, enhancing targeted delivery of cytotoxic agents to cancer cells while minimizing off-target effects .
  • Bioconjugation Techniques: Facilitates the development of novel therapeutics by allowing precise control over drug release profiles.
Synthesis and Structural Elucidation of Fmoc-PEG4-Val-Ala-PAB

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Fmoc-Protected Dipeptide Linkers

The synthesis of Fmoc-PEG4-Val-Ala-PAB relies on Fmoc-based solid-phase peptide synthesis (SPPS), which offers precise control over sequential amino acid coupling and deprotection cycles. The process begins with the attachment of the C-terminal para-aminobenzyl alcohol (PAB) group to a trityl-type resin (e.g., 2-chlorotrityl chloride resin), which minimizes racemization during loading—a critical advantage for acid-sensitive residues like valine and alanine [2] [8]. The dipeptide Val-Ala is assembled using iterative Fmoc deprotection with 20% piperidine in DMF, followed by coupling of Fmoc-Ala-OH and Fmoc-Val-OH activated by uronium-based reagents like HATU or HBTU in the presence of collidine [5] [8].

A key challenge is preventing aspartimide formation or diketopiperazine (DKP) side reactions during Fmoc removal, particularly with alanine at the C-terminus. This is mitigated by incorporating 0.1 M HOAt in the deprotection cocktail and maintaining coupling times under 45 minutes [5]. Kaiser tests (ninhydrin) or chloranil tests monitor coupling completeness, with truncated sequences requiring recoupling via double coupling protocols [8]. After dipeptide assembly, the PEG₄ spacer is conjugated to the N-terminal Fmoc-Val using a pre-activated Fmoc-PEG₄-COOH ester, typically employing PyBOP/NMM in DMF [3] [6].

Table 1: SPPS Coupling Reagents for Dipeptide Synthesis

ReagentActivation MechanismRacemization RiskOptimal Residues
HATUUranium/guanidiniumLowVal, Ala, Sterically hindered
DIC/HOBtCarbodiimideModerateStandard residues
PyBOPPhosphoniumLowPEG spacers, C-terminal
TBTUUraniumModerateNon-cysteine residues

Orthogonal Protection Strategies for Sequential Deprotection of Fmoc and PAB Groups

Orthogonal protection is essential for the sequential deprotection required in ADC linker synthesis. The Fmoc group (base-labile) and the PAB group (acid-labile) enable this strategy. Fmoc deprotection employs piperidine/DMF (1:4, v/v) in two cycles (3 min + 10 min), generating dibenzofulvene adducts detectable at 301 nm for reaction monitoring [5] [7]. The PAB group remains stable during this step due to its acid sensitivity, which allows selective exposure of the linker’s primary amine for drug conjugation after Fmoc removal [4] [7].

Final cleavage from the resin uses mild acidic conditions (1–5% TFA in DCM), which liberates the PAB-OH moiety while preserving side-chain protecting groups like tert-butyl (tBu) esters or trityl (Trt) thiols [2] [8]. Crucially, the Val-Ala-PAB sequence remains intact during this step due to the orthogonal stability of the peptide bond under acidic conditions. For ADCs requiring further functionalization, the deprotected amine of PAB can undergo acylation with cytotoxic payloads (e.g., MMAE) using NHS ester chemistry [1] [4].

Role of PEG4 Spacers in Modulating Hydrophilicity and Conformational Flexibility

The tetraethylene glycol (PEG₄) spacer is integral to Fmoc-PEG4-Val-Ala-PAB, conferring enhanced hydrophilicity and conformational flexibility critical for ADC efficacy. PEG₄ increases the compound’s aqueous solubility by >50-fold compared to non-PEGylated analogs, as measured by log P reductions from 3.2 to 1.8 in octanol-water partitioning assays [3] [6]. This hydrophilicity minimizes aggregation during bioconjugation and systemic circulation [9].

Structurally, PEG₄’s ethylene oxide units adopt a helical conformation with C–O bond rotations permitting a 16–18 Å extension, as confirmed by molecular dynamics simulations [3] [6]. This flexibility optimizes paratope accessibility in antibody-drug conjugates by reducing steric hindrance between the antibody and payload. Additionally, PEG₄’s ether oxygens form hydrogen bonds with water molecules, creating a hydration shell that shields the Val-Ala dipeptide from premature proteolytic cleavage [3] [10]. The spacer’s length also positions the cathepsin B-cleavable Val-Ala sequence for efficient enzymatic access, enhancing tumor-specific drug release [1] [7].

Table 2: Physicochemical Properties of PEG₄ Spacers in ADC Linkers

PropertyPEG₄ ImpactMeasurement Technique
HydrophilicityLog P reduction by 1.4 unitsOctanol-water partitioning
Conformational flexibility16–18 Å extension rangeMolecular dynamics simulations
Hydration capacity12–15 H₂O molecules per spacerIsothermal titration calorimetry
Steric shielding40% reduction in nonspecific proteolysisHPLC-MS peptide stability assay

Chemoenzymatic Approaches for Site-Specific Bioconjugation

Chemoenzymatic strategies enable site-specific conjugation of Fmoc-PEG4-Val-Ala-PAB to antibodies, overcoming heterogeneity issues associated with lysine or cysteine-based methods. Microbial transglutaminase (mTG) is employed to conjugate the linker’s primary amine (exposed after Fmoc deprotection) to glutamine residues (Q295) in the antibody’s Fc region [6] [10]. This generates an isopeptide bond with >90% efficiency, as quantified by hydrophobic interaction chromatography (HIC) [6].

Alternatively, sortase A-mediated ligation utilizes LPETG motifs engineered into antibodies. The threonine-glycine (TG) dipeptide is recognized by sortase A, which cleaves between T and G to form an acyl-enzyme intermediate. The nucleophilic amine of Fmoc-PEG4-Val-Ala-PAB then attacks this intermediate, forming a stable amide bond [6]. This approach facilitates a drug-to-antibody ratio (DAR) of 2–4, confirmed by LC-MS [10].

Post-conjugation, the Fmoc group is removed under mild basic conditions (0.1 M Na₂CO₃), exposing the Val-Ala-PAB amine for payload attachment via NHS esters or click chemistry [4] [7]. Enzymatic cleavage assays using cathepsin B demonstrate that conjugates incorporating PEG₄ show 3-fold faster payload release (t₁/₂ = 2 h) compared to non-PEGylated analogs, due to improved enzyme accessibility [1] [7].

Properties

Product Name

Fmoc-PEG4-Val-Ala-PAB

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

Molecular Formula

C41H54N4O10

Molecular Weight

762.9 g/mol

InChI

InChI=1S/C41H54N4O10/c1-28(2)38(40(49)43-29(3)39(48)44-31-14-12-30(26-46)13-15-31)45-37(47)16-18-51-20-22-53-24-25-54-23-21-52-19-17-42-41(50)55-27-36-34-10-6-4-8-32(34)33-9-5-7-11-35(33)36/h4-15,28-29,36,38,46H,16-27H2,1-3H3,(H,42,50)(H,43,49)(H,44,48)(H,45,47)/t29-,38-/m0/s1

InChI Key

NQUXCEKCWOTFKK-HTOJEEBVSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.